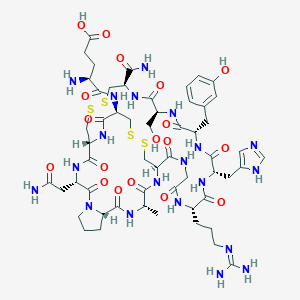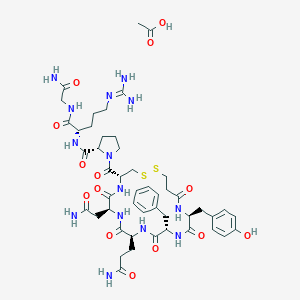
2-甲基-4-庚醇
描述
Synthesis Analysis
The synthesis of 2-Methyl-4-heptanol and its derivatives has been a subject of scientific investigation due to their relevance in pheromone research and potential industrial applications. For example, both enantiomers of 2-methyl-4-heptanol, significant for their role as components in the aggregation pheromone of the West Indian sugarcane borer, were synthesized from the enantiomers of leucine, showcasing a method for obtaining these biologically active compounds (Takenaka, Takikawa, & Mori, 1996).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Methyl-4-heptanol, such as its isomers and derivatives, has been extensively studied to understand their physical and chemical behavior. Research focusing on the Debye process of 4-methyl-3-heptanol under high pressure and temperature conditions provides insight into the formation of hydrogen-bonded supramolecular structures, which are crucial for understanding the molecular behavior of 2-Methyl-4-heptanol and related compounds (Pawlus, Wikarek, Gainaru, Paluch, & Böhmer, 2013).
Chemical Reactions and Properties
The chemical reactions and properties of 2-Methyl-4-heptanol involve its role in forming aggregation pheromones and its synthesis from various precursors. For instance, the synthesis and biological activity of the four stereoisomers of 4-Methyl-3-Heptanol highlight its importance in the behavior of bark beetles and trail pheromones of ants (Zada et al., 2004).
Physical Properties Analysis
The physical properties of 2-Methyl-4-heptanol and its derivatives, such as dielectric behavior and molecular dynamics, have been studied to understand their interactions and structural characteristics. Research on the dynamics of neat 4-methyl-3-heptanol and its mixtures provides valuable information on molecular aggregation and supramolecular structures (Bauer et al., 2013).
Chemical Properties Analysis
The chemical properties of 2-Methyl-4-heptanol, including its role in fragrance and potential industrial applications, are also of interest. A review on 2,6-dimethyl-4-heptanol, a compound with structural similarities, provides insights into the toxicological and dermatological aspects relevant to understanding the chemical properties of related compounds (Mcginty, Scognamiglio, Letizia, & Api, 2010).
科学研究应用
合成信息素:使用亮氨酸对映体合成了2-甲基-4-庚醇,为合成西印度甘蔗蛀莲蛾信息素组分提供了一种新方法(Takenaka, Takikawa, & Mori, 1996)。
燃料混合物排放:已经证明N-庚醇-甲基油酸甲酯生物柴油混合物,其中可能包含2-甲基-4-庚醇,能够显著减少煤烟和氮氧化物排放,改善快速压缩膨胀机中的燃烧和排放特性(El-Seesy, Kayatas, Hawi, Kosaka, & He, 2020)。
化学动力学:与2-乙基-1-己醇混合的相关化合物4-甲基-3-庚醇的动力学表明,在这种混合物中,环状超分子结构变得能量不利,表明涉及这些化合物的化学相互作用的复杂性(Bauer et al., 2013)。
生物学研究:另一种类似化合物4-甲基-3-庚酮是某些蚂蚁种类下颚腺分泌物中的主要成分,展示了这类化合物的生物学相关性(Do Nascimento et al., 1997)。
香料成分:2,6-二甲基-4-庚醇,结构与2-甲基-4-庚醇类似,已被确认为一种安全的香料成分,对健康没有已知不良影响,表明其在消费产品中的潜在用途(Mcginty, Scognamiglio, Letizia, & Api, 2010)。
安全和危害
- Flammable : 2-Methyl-4-heptanol is flammable; handle with care.
- Irritant : Contact with skin or eyes may cause irritation.
- Inhalation : Prolonged inhalation exposure may lead to respiratory discomfort.
未来方向
Research on 2-Methyl-4-heptanol continues to explore its applications beyond flavoring. Investigations into its potential as a green solvent or as a precursor for novel materials are promising areas for future study.
Remember that this analysis is based on available data, and further research may yield additional insights. Always consult reliable sources and scientific literature for the most up-to-date information on this compound123.
属性
IUPAC Name |
2-methylheptan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPLZEKPCGUWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871326 | |
| Record name | 2-Methyl-4-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-heptanol | |
CAS RN |
21570-35-4 | |
| Record name | 2-Methyl-4-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21570-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylheptan-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021570354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylheptan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)
